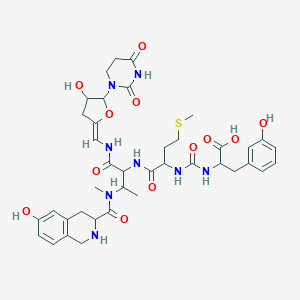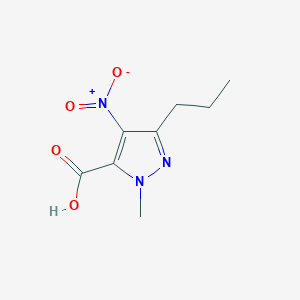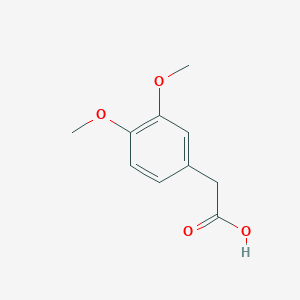
Napsamycin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Napsamycin C is a natural product that was first isolated in 1983 from the fermentation broth of Streptomyces hygroscopicus. It is a member of the aminoglycoside family of antibiotics and has been found to exhibit potent antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria. In recent years, there has been a growing interest in the synthesis and study of Napsamycin C due to its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Napsamycin Biosynthesis and Gene Cluster
Napsamycins, including Napsamycin C, are potent inhibitors of bacterial translocase I, essential in peptidoglycan biosynthesis, and are classified as uridylpeptide antibiotics. Their complex structure involves a peptide backbone linked to a 5′‐amino‐3′‐deoxyuridine by an unusual enamide bond. The napsamycin gene cluster was identified in Streptomyces sp. DSM5940, revealing 29 hypothetical genes related to resistance, regulation, and biosynthesis. This discovery provides a molecular basis for detailed studies of the biosynthesis of these structurally unusual compounds (Kaysser et al., 2011).
Biosynthesis Insights and Analogue Production
Further exploration of pacidamycins, mureidomycins, and napsamycins, through a precursor‐directed biosynthesis approach, has led to the production of new pacidamycin derivatives. This approach revealed highly relaxed substrate specificity and the ability to produce bromo- and chloropacidamycins, potentially leading to a wider family of napsamycin analogues (Grüschow et al., 2009).
Identification of Novel Analogues
In the context of discovering new antimicrobials, genome mining uncovered a napsamycin/mureidomycin biosynthetic gene cluster. Activation of this cryptic gene cluster led to the discovery of eight acetylated mureidomycin analogues with potent inhibitory activity against Pseudomonas aeruginosa, enhancing the repertoire of napsamycin-related compounds (Jiang et al., 2015).
Functional Analysis of Biosynthetic Genes
The identification of new uridyl peptide antibiotics and analysis of the corresponding gene cluster revealed the role of NpsB, an N-acetyltransferase, in the acetylation of the uridyl peptide antibiotic. This highlights the functional aspects of specific genes within the napsamycin biosynthesis pathway (Tang et al., 2013).
Eigenschaften
CAS-Nummer |
144379-26-0 |
|---|---|
Molekularformel |
C39H50N8O12S |
Molekulargewicht |
854.9 g/mol |
IUPAC-Name |
2-[[1-[[1-[[(Z)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C39H50N8O12S/c1-20(46(2)35(54)28-16-23-15-25(49)8-7-22(23)18-40-28)32(34(53)41-19-26-17-30(50)36(59-26)47-11-9-31(51)44-39(47)58)45-33(52)27(10-12-60-3)42-38(57)43-29(37(55)56)14-21-5-4-6-24(48)13-21/h4-8,13,15,19-20,27-30,32,36,40,48-50H,9-12,14,16-18H2,1-3H3,(H,41,53)(H,45,52)(H,55,56)(H2,42,43,57)(H,44,51,58)/b26-19- |
InChI-Schlüssel |
MFEPAAMYDYMBSN-LGUFXXKBSA-N |
Isomerische SMILES |
CC(C(C(=O)N/C=C\1/CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O |
SMILES |
CC(C(C(=O)NC=C1CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O |
Kanonische SMILES |
CC(C(C(=O)NC=C1CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O |
Synonyme |
napsamycin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)



![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)

![7-Methylpyrido[2,3-b]pyrazine-2,3-diol](/img/structure/B131966.png)


